molecular formula C14H9Cl B2388757 1-Chloro-4-(3-ethynylphenyl)benzene CAS No. 2490403-91-1

1-Chloro-4-(3-ethynylphenyl)benzene

Cat. No.: B2388757
CAS No.: 2490403-91-1
M. Wt: 212.68
InChI Key: PHZLHANHWLPHQI-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-ethynylphenyl)benzene is a chemical compound that belongs to the family of aryl chlorides. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(3-ethynylphenyl)benzene can be synthesized through various methods, one of which is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and the relatively stable nature of the intermediates make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-ethynylphenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as the Sonogashira reaction, forming C−C bonds with iodophenyl groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Used in Suzuki–Miyaura coupling reactions.

    Iodophenyl Groups: Used in Sonogashira reactions.

Major Products Formed

    Substituted Aryl Compounds: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions such as the Sonogashira reaction.

Scientific Research Applications

1-Chloro-4-(3-ethynylphenyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of new materials.

    Biological Research: It is studied for its potential biological activities.

    Industrial Applications: Used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-ethynylphenyl)benzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl and chloro groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-ethynylbenzene: Similar structure but lacks the phenyl group.

    4-Ethynylanisole: Contains an ethynyl group but has a methoxy group instead of chlorine.

    1-Bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-Chloro-4-(3-ethynylphenyl)benzene is unique due to the presence of both the ethynyl and chloro groups, which provide it with distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

1-chloro-4-(3-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c1-2-11-4-3-5-13(10-11)12-6-8-14(15)9-7-12/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZLHANHWLPHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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